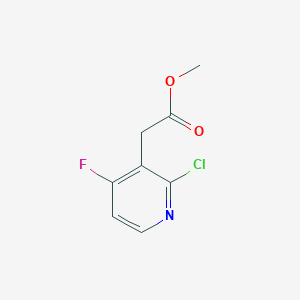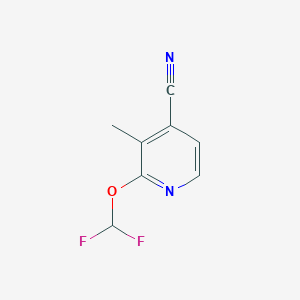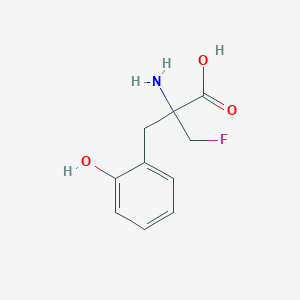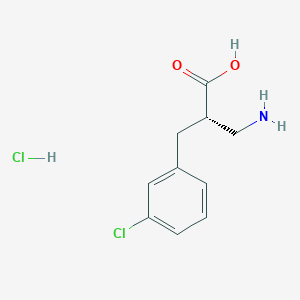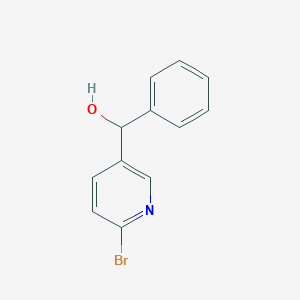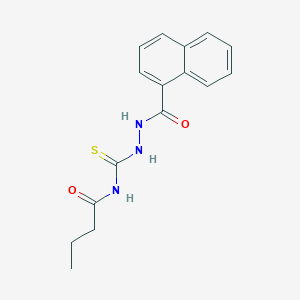
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide: is a complex organic compound with the molecular formula C18H15N3OS . This compound is part of a class of chemicals known for their diverse applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide typically involves the reaction of 2-naphthoyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis to enhance yield and reaction rates. For instance, the use of 2-naphthoyl chloride in combination with various hydrazine derivatives under ultrasonic conditions has been shown to produce high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various naphthoquinone derivatives, hydrazine derivatives, and substituted naphthoyl compounds .
Scientific Research Applications
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide
- N-(cyclohexylcarbamothioyl)-2-naphthamide
- 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl benzoate
Comparison: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide is unique due to its specific hydrazinecarbonothioyl and butyramide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(naphthalene-1-carbonylamino)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H17N3O2S/c1-2-6-14(20)17-16(22)19-18-15(21)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,18,21)(H2,17,19,20,22) |
InChI Key |
ABRYYYFHTGJXFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


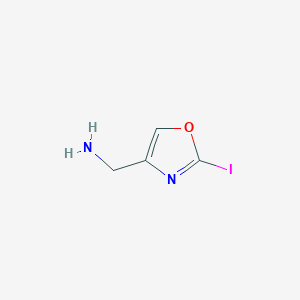
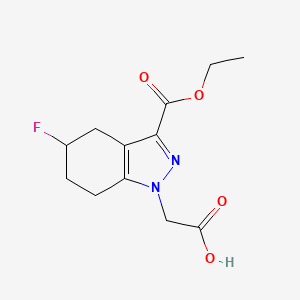
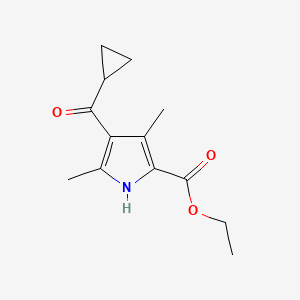
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)

